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Introduction

D-Psicose, also known as D-Allulose, is a rare sugar that exists in nature in very small
quantities.[1][2] It is a C-3 epimer of D-fructose, meaning it shares the same chemical formula
(C6H1206) but differs in the spatial arrangement of one hydroxyl group.[3][4][5] This structural
nuance is critical, as it renders D-Psicose largely non-metabolizable by the human body,
positioning it as a low-calorie functional ingredient with significant potential in managing
metabolic health.[3] Its functional properties, which mimic sucrose in taste and texture,
combined with its physiological benefits, make it a subject of intense research and
development.[5][6] This document provides a technical overview of D-Psicose, summarizing its
biochemical profile, metabolic effects, relevant signaling pathways, and key experimental
methodologies.

Biochemical Profile and Physicochemical Properties

D-Psicose is a ketohexose naturally found in trace amounts in foods like figs, raisins, and
wheat.[5] Industrially, it is produced via the enzymatic epimerization of fructose.[6] Its key
properties, compared to other common sweeteners, are summarized below.

Table 1: Comparative Properties of D-Psicose and Other Sweeteners
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D-Psicose (D- )
Property Sucrose D-Fructose Erythritol

Allulose)
Chemical

C6H1206[7] C12H22011 C6H1206 C4H1004
Formula

180.16 g/mol [7]
Molar Mass ] 342.30 g/mol 180.16 g/mol 122.12 g/mol
Relative ~70% of 100% ~120-170% of ~60-70% of
Sweetness sucrose[2][4] (Reference) sucrose sucrose
Caloric Value

~0.2-04 ~4.0 ~4.0 ~0.24
(kcall/g)
Glycemic Index

Near Zero ~65 ~25 ~0
(GI)
Maillard Reaction  Yes[9] Yes Yes No

Solubility in High (~1.0 kg/L)
Water [4]

Very High (~4.0
ka/L)[4]

Moderate (~0.37

High (~2.0 kg/L ) L)

Physiological and Metabolic Effects

The primary interest in D-Psicose stems from its unique metabolic fate. Approximately 70-90%
is absorbed in the small intestine and excreted unmetabolized in the urine, while the remainder
passes to the large intestine.[1][10] This leads to several beneficial physiological effects.

D-Psicose has a negligible impact on postprandial blood glucose and insulin levels.[6][11] This
is attributed to two primary mechanisms:

» Non-metabolizable Nature: It is not utilized as an energy source.

e Enzyme Inhibition: D-Psicose acts as an inhibitor of intestinal a-glucosidases, such as
sucrase and maltase, which are responsible for digesting disaccharides.[12][13] This slows
the breakdown of co-ingested carbohydrates, blunting the subsequent glucose spike.[12][13]

Table 2: Summary of Human Clinical Trial Data on Glycemic Response
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Study Parameter Intervention Outcome Reference

Significantly lower

) . blood glucose at 30
_ 5g D-Psicose with a _
Postprandial Glucose and 60 minutes post- [11]
standard meal
meal (p<0.01 and

p<0.05, respectively).

Significant decrease
in glucose AUC [11]
(p<0.01).

Glucose Area Under 5g D-Psicose with a
the Curve (AUC) standard meal

Dose-dependent
5g or 7.5g D-Psicose suppression of
Postprandial Glucose before 75g glucose levels [14]
maltodextrin compared to

maltodextrin alone.

Animal and human studies have demonstrated that D-Psicose can influence energy
expenditure and fat metabolism, making it a potential tool for weight management.[2][15]

o Low Caloric Load: Its caloric value is effectively zero in rats (0.007 kcal/g) and recognized as
0.4 kcal/g for labeling purposes.[16]

¢ Increased Fat Oxidation: Human studies show that ingestion of D-Psicose enhances
postprandial fat oxidation while decreasing carbohydrate oxidation.[14][15][17] A study
observed a significant increase in the area under the curve for fat oxidation in participants
who consumed 5g of D-allulose.[17]

» Increased Energy Expenditure: D-Psicose has been shown to increase overall energy
expenditure.[18]

e Reduced Fat Accumulation: In animal models, dietary D-Psicose supplementation reduces
body weight gain, abdominal fat, and hepatic lipid accumulation.[2][19][20]

Table 3: Summary of Human Clinical Trial Data on Body Composition
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Intervention (12 Outcome vs.
Study Parameter Reference
weeks) Placebo
High-dose D-Allulose o
Body Fat Mass Significant decrease. [20]
(7g x 2/day)
High-dose D-Allulose o
Body Fat Percentage Significant decrease. [20]
(7g x 2/day)
Body Mass Index High-dose D-Allulose o
Significant decrease. [20]
(BMI) (79 x 2/day)
] ) Significant decrease
Abdominal Fat Area High-dose D-Allulose )
in total and [20]

(CT Scan)

(7g x 2/day)

subcutaneous fat.

The unabsorbed portion of D-Psicose reaches the colon, where it can be fermented by the gut

microbiota. However, its impact appears complex. Some studies suggest it may modulate the

gut microbiome, but results can be context-dependent. For instance, one study in healthy mice

showed D-Psicose could alter the microbiota, while another study found that in a mouse model

of colitis, D-Psicose exacerbated the condition by altering the microbiota composition,

reducing beneficial bacteria like Akkermansia and Lactobacillus, and decreasing short-chain
fatty acid (SCFA) production.[1][21]

Key Signhaling Pathways

D-Psicose exerts its metabolic effects by modulating several key intracellular signaling

pathways, particularly in the liver and adipose tissue.

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.

Activation of AMPK promotes catabolic processes (like fat oxidation) and inhibits anabolic

processes (like lipogenesis). D-Psicose has been shown to activate the AMPK pathway.[22]

[23][24] This activation leads to downstream effects including:

o SIRTL1 Activation: Increased AMPK activity leads to the activation of Sirtuin 1 (SIRT1), a

deacetylase.[22][23]
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¢ PGC-1la Deacetylation: SIRT1 deacetylates and activates Peroxisome proliferator-activated
receptor-gamma coactivator 1-alpha (PGC-1a), a master regulator of mitochondrial
biogenesis and fatty acid oxidation.[22][23]
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Click to download full resolution via product page

D-Psicose activates the AMPK/SIRT1/PGC-1a signaling pathway.

D-Psicose stimulates the secretion of Glucagon-like peptide-1 (GLP-1) from enteroendocrine
L-cells in the gut.[25][26][27] GLP-1 is an incretin hormone that enhances glucose-dependent
insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.
[26] This mechanism contributes significantly to its glucose-lowering and potential anti-obesity
effects.[26] Studies in rats show this stimulation is potent and long-lasting.[27]

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8829832/
https://foodandnutritionresearch.net/index.php/fnr/article/view/7803
https://www.benchchem.com/product/b10783083?utm_src=pdf-body-img
https://www.benchchem.com/product/b10783083?utm_src=pdf-body
https://www.benchchem.com/product/b10783083?utm_src=pdf-body
https://www.researchgate.net/figure/Effects-of-D-psicose-intervention-on-gut-microbiota-diversity-and-species-abundance-at_fig3_370030596
https://www.researchgate.net/publication/322903644_Secretion_of_GLP-1_but_not_GIP_is_potently_stimulated_by_luminal_d_-Allulose_d_-Psicose_in_rats
https://pubmed.ncbi.nlm.nih.gov/29402406/
https://www.researchgate.net/publication/322903644_Secretion_of_GLP-1_but_not_GIP_is_potently_stimulated_by_luminal_d_-Allulose_d_-Psicose_in_rats
https://www.researchgate.net/publication/322903644_Secretion_of_GLP-1_but_not_GIP_is_potently_stimulated_by_luminal_d_-Allulose_d_-Psicose_in_rats
https://pubmed.ncbi.nlm.nih.gov/29402406/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Systemic Effects

Pancreas:
1 Insulin
| Glucagon

Brain:
1 Satiety
Stomach:
| Gastric Emptying

Gut Lumen

D-Psicose stimulates Enteroendocrine > GLP-1 Secretion
(Oral Intake) L-Cell (into circulation)

Click to download full resolution via product page

D-Psicose stimulates GLP-1 secretion from intestinal L-cells.

Experimental Protocols

This protocol is a representative methodology based on published studies assessing the effect
of D-Psicose on blood glucose.[11]

Objective: To determine the effect of a single oral dose of D-Psicose on postprandial glucose
and insulin response in human subjects.

Design: Randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy or borderline diabetic adult subjects (n=26).[11]

Materials:
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D-Psicose (5 g dose).

Placebo (e.g., sucralose or aspartame, taste-matched).
Standardized meal (e.g., providing 75g of available carbohydrates).
Venipuncture or finger-prick blood collection supplies.

Glucose analyzer (e.g., glucose oxidase method).

Insulin immunoassay kits (ELISA).

Procedure:

Screening: Participants are screened for inclusion/exclusion criteria (e.g., fasting glucose
levels, BMI, no interfering medications).

Informed Consent: Obtain written informed consent.
Overnight Fast: Participants fast for 10-12 hours prior to the test day.
Baseline (T=0 min): A baseline venous or capillary blood sample is collected.

Intervention: Participants consume the test beverage (e.g., tea) containing either 5g D-
Psicose or placebo, followed immediately by the standardized meal.

Postprandial Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes
post-meal ingestion.[11]

Washout Period: A washout period of at least one week is implemented between test
sessions.

Crossover: Participants who received the placebo in the first session receive the D-Psicose
in the second, and vice-versa.

Analysis: Plasma/serum is separated and analyzed for glucose and insulin concentrations.
The Area Under the Curve (AUC) for glucose and insulin is calculated using the trapezoidal
rule.
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Workflow for a crossover clinical trial on glycemic response.
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This protocol is a representative methodology based on studies investigating D-Psicose's
effect on adiposity in rodent models.[28][16][29]

Objective: To evaluate the effect of dietary D-Psicose supplementation on body weight, fat
mass, and hepatic lipid metabolism in a diet-induced obesity model.

Design: Parallel-group, controlled study.
Animals: Male Sprague-Dawley or Wistar rats (8 weeks old).[29]

Materials:

Chow diet (Control).

High-Fat Diet (HFD, e.g., 60% kcal from fat).

D-Psicose powder.

Metabolic cages for energy expenditure analysis.

Equipment for tissue collection and analysis (QRT-PCR, Western blot, histology).
Procedure:

» Acclimation: Animals are acclimated for one week on a standard chow diet.

o Group Allocation: Animals are randomly assigned to groups (n=8/group):

o Group 1: Control (Chow diet).

o Group 2: HFD (High-Fat Diet).

o Group 3: HFD + D-Psicose (e.g., HFD with 5% w/w D-Psicose or 0.4 g/kg via oral
gavage).[19][29]

o Feeding Period: Animals are fed their respective diets for a period of 6-12 weeks. Body
weight and food intake are monitored weekly.
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» Metabolic Analysis: Towards the end of the study, a subset of animals may be placed in
metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2),
and calculate the respiratory exchange ratio (RER) and energy expenditure.

o Euthanasia and Tissue Collection: At the end of the study, animals are fasted overnight and
euthanized. Blood is collected for biochemical analysis (glucose, insulin, lipids). Liver and
adipose tissue (e.g., epididymal fat pads) are excised, weighed, and snap-frozen in liquid
nitrogen or fixed in formalin for subsequent analysis.

o Tissue Analysis:
o Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.

o Gene Expression: RNA is extracted from liver and adipose tissue to quantify the
expression of genes related to lipogenesis (e.g., SREBP-1c, FAS) and fatty acid oxidation
(e.g., CPT1la, PGC-10) via gRT-PCR.

o Protein Analysis: Protein levels and phosphorylation status (e.g., p-AMPK) are assessed
via Western blotting.

Safety and Regulatory Status

D-Psicose has been determined to be Generally Recognized as Safe (GRAS) by the U.S.
Food and Drug Administration (FDA) for use as a food ingredient in a wide variety of products.
[30][31][32][33] Multiple GRAS notices (e.g., GRN 400, 498, 693, 755) have been submitted
and reviewed by the FDA, with the agency having no questions regarding the conclusions of
safety based on scientific procedures.[30][32][34] Toxicological studies in animals have
established its safety, and human trials have shown it to be well-tolerated at typical
consumption levels.[11][30]

Conclusion

D-Psicose is a promising functional food ingredient with a unique combination of sucrose-like
functional properties and significant metabolic benefits. Its ability to provide sweetness with a
near-zero caloric load, blunt the glycemic response to carbohydrates, and positively modulate
energy metabolism positions it as a valuable tool for developing healthier food products. The
underlying mechanisms, including a-glucosidase inhibition, GLP-1 stimulation, and AMPK
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pathway activation, provide a strong scientific basis for its application. Further research,
particularly long-term human intervention studies and deeper investigation into its effects on the
gut microbiome, will continue to elucidate its full potential for researchers, clinicians, and drug
development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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